molecular formula C7H8O3 B051663 Ethyl 3-furoate CAS No. 614-98-2

Ethyl 3-furoate

Cat. No. B051663
CAS RN: 614-98-2
M. Wt: 140.14 g/mol
InChI Key: LOFDXZJSDVCYAS-UHFFFAOYSA-N
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Description

Ethyl 3-furoate is a chemical compound belonging to the furan family, characterized by its furan ring substituted with an ethoxy carbonyl group. This compound is of interest due to its utility in various synthetic and industrial applications, particularly in the synthesis of insecticidal esters, perfumes, and as a precursor for further chemical transformations.

Synthesis Analysis

The synthesis of Ethyl 3-furoate and related compounds has been explored through various methodologies. Chloromethylation followed by Friedel–Crafts reaction has been utilized to generate 5-substituted 3-furoates, offering a pathway for the synthesis of insecticidal esters (Elliott et al., 1971). Additionally, Ru(II)-catalyzed synthesis allows for the formation of poly-substituted furans from ethyl 3-oxo-3-phenylpropanoates, indicating a versatile approach to furoate derivatives (Chourasiya et al., 2023).

Molecular Structure Analysis

The molecular structure of Ethyl 3-furoate derivatives has been explored through various spectroscopic and crystallographic techniques, revealing detailed insights into their conformation and electronic properties. For instance, studies on (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate provide data on its binding interactions and structural features (Morales-Toyo et al., 2019).

Chemical Reactions and Properties

Ethyl 3-furoate undergoes various chemical reactions, showcasing its reactivity and functional utility. For example, its involvement in the synthesis of perfumes has been documented, emphasizing its applicability in fragrance chemistry (Wang Er-xin, 2010). Additionally, the gas-phase elimination kinetics of ethyl 2-furoate and related compounds provide insights into their stability and decomposition pathways (Espitia et al., 2009).

Physical Properties Analysis

The physical properties of Ethyl 3-furoate, including its boiling point, melting point, and solubility, are crucial for its handling and application in various chemical processes. While specific studies on these properties are scarce, the general behavior of furoate esters suggests moderate volatility and solubility in organic solvents.

Chemical Properties Analysis

Ethyl 3-furoate exhibits a range of chemical properties, including reactivity towards nucleophilic addition, ability to participate in condensation reactions, and potential for further functionalization. Its chemical behavior is instrumental in its use as an intermediate in organic synthesis and material science.

Scientific Research Applications

  • Synthesis of Insecticidal Esters : Chloromethylation of 3-furoates, including Ethyl 3-furoate, and a Friedel–Crafts reaction yields 5-aralkyl-3-furoates. These compounds serve as intermediates for synthesizing insecticidal esters, indicating their potential in agricultural chemistry (Elliott, Janes, & Pearson, 1971).

  • Preparation of Functionalized Furan-2-one : Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, derived from Ethyl 3-furoate, when treated with dichlorodicyanobenzoquinone, affords furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence. This indicates its utility in synthesizing novel organic compounds with potential pharmaceutical applications (Sobenina et al., 2011).

  • Development of Bio-based Polymers : A monomer prepared from bio-based ethyl 2-furoate reacted with dimethyl terephthalate to obtain copolyesters containing terephthalate and furoate units. This research is significant in the development of sustainable, bio-based polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).

  • Synthesis of Perfume : Ethyl furoate, synthesized from Ethyl 3-furoate, is used as a new perfume ingredient. The synthesis process and the factors affecting the purity of the final product have implications in the fragrance industry (Wang, 2010).

  • Corrosion Inhibition : Ethyl 3-furoate derivatives like ethyl 2-furoate show significant inhibition performance on mild steel in acidic mediums. This is crucial in materials science for protecting metals from corrosion (Khaled, 2010).

  • Glycosidase Inhibitory Activities : Certain derivatives of Ethyl 3-furoate have been studied for their inhibitory activity towards commercially available glycosidases, indicating their potential in medicinal chemistry and drug development (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Safety And Hazards

Ethyl 3-furoate is classified as a flammable liquid and vapor . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

ethyl furan-3-carboxylate
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InChI

InChI=1S/C7H8O3/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFDXZJSDVCYAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90210333
Record name Ethyl 3-furoate
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 3-furoate

CAS RN

614-98-2
Record name Ethyl 3-furoate
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Record name Ethyl 3-furoate
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Record name Ethyl 3-furoate
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Synthesis routes and methods

Procedure details

To a nitrogen-purged, 300-mL, three-neck, round-bottom flask equipped with a thermocouple/thermowell, addition funnel, distillation head, and magnetic stirrer was charged 75 mL of toluene and 26.71 g (0.100 mole) of distilled ethyl 3-bromo-2-ethoxytetrahydro-3-furoate and 42 mL (0.11 mole) of 21 % alcoholic sodium ethoxide. The mixture was heated to 50° C. while following the course of reaction by GC. An additional 17 mL (0.046 mole) of sodium ethoxide solution was needed to complete the reaction. The pressure of the system was lowered to about 210 mm to distill the ethanol/toluene azeotrope. When most of the ethanol was removed the mixture was cooled to room temperature and 50 mL of 5% hydrochloric acid was added. The layers were separated and the aqueous layer was extracted once with 25 mL of toluene. The two organic layers were combined and washed with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of saturated sodium bicarbonate. The solution was dried over anhydrous magnesium sulfate and decolorizing carbon then filtered. Solvent was removed from the filtrate by distillation through a 1 0-inch Vigreux column at atmospheric pressure. The resulting ethyl 3-furoate weighed 11.25 g. Analysis by GC showed 90.4 area% ethyl 3-furoate and 9.6 area% toluene. The assay-yield of ethyl 3-furoate was 10.2 g (72.6% of theory). The identity of the product was confirmed by NMR and mass spectrometry.
Quantity
17 mL
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-ethoxytetrahydro-3-furoate
Quantity
26.71 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
94
Citations
AB Abubakar, BL Booth, NNE Suliman… - Journal of fluorine …, 1992 - Elsevier
… Diene 14 is conveniently prepared (93%) by the reaction of a large excess of hexafluorobut-2-yne with ethyl 3-furoate at room temperature, and when heated with EP (1:l molar ratio) at …
Number of citations: 26 www.sciencedirect.com
FJ Urban, V John Jasys, JW Raggon… - Synthetic …, 2003 - Taylor & Francis
… It was found that reaction of ethyl 3-furoate 2 in methylene chloride with a slight excess of chlorosulfonic acid at −10C to room temperature provided the desired sulfonic acid 6 in good …
Number of citations: 25 www.tandfonline.com
B Glover, KA Harvey, B Liu, MJ Sharp… - Organic …, 2003 - ACS Publications
… the palladium-catalyzed arylation of ethyl 3-furoate described above would lead to a very rapid and efficient synthesis of this ring system. In practice, arylation of ethyl 3-furoate (5) with 1-…
Number of citations: 297 pubs.acs.org
M Salla, MS Butler, NL Massey, JC Reid… - Bioorganic & Medicinal …, 2018 - Elsevier
… in 10 chemical steps starting with 5-bromo-2,3-dihydro-1H-inden-1-one 9, whereas the hexa deuterated analogue was synthesised in four chemical steps starting with ethyl-3-furoate 24…
Number of citations: 7 www.sciencedirect.com
Y Arata, T Nakanishi, Y Asaoka - Chemical and Pharmaceutical …, 1962 - jstage.jst.go.jp
… Condensation of (XIII) and ethyl 3-furoate, in the presence of sodium hydride, afforded (XIV), which colored indigo with … of ethyl 3-furoate was added in drops, the mixture was stirred …
Number of citations: 16 www.jstage.jst.go.jp
NNE Suliman - 1993 - search.proquest.com
… Diels-Alder reaction of ethyl 3-furoate (69) with hexafluorobut-… In this previous work the reaction of ethyl 3-furoate with … DielS-Alder reactions of ethyl 3-furoate with DMAD and ethyl …
Number of citations: 0 search.proquest.com
MR Boyd, JS Dutcher - Journal of Labelled Compounds and …, 1981 - Wiley Online Library
Procedures are described for the preparation of radiolabeled 4‐ipomeanol [1‐(3‐furyl)‐4‐hydroxypentanone], a highly selective pulmonary alkylating agent, of sufficiently high specific …
DS Noyce, GV Kaiser - The Journal of Organic Chemistry, 1969 - ACS Publications
… from ethyl 3furoate using the procedure of Bugs ter and Waser,26 who prepared the methyl ester. A mixture of ethyl 3-furoate (… Distillation afforded much recovered ethyl 3-furoate,and a …
Number of citations: 50 pubs.acs.org
JE Antoline, EH Krenske, AG Lohse… - Journal of the …, 2011 - ACS Publications
… The stereochemistry of the major cycloadducts was unambiguously assigned by means of COSY and NOESY analysis and, in the cases of ethyl 3-furoate and 3-bromofuran, by X-ray …
Number of citations: 56 pubs.acs.org
Y Arata, T Nakanishi - Yakugaku Zasshi, 1960 - jstage.jst.go.jp
… Condensation of (b), obtained from (b) by heating, and ethyl 3-furoate in the presence of sodium hydride afforded (b), which was converted to (b) by acid hydrolysis. Application of …
Number of citations: 2 www.jstage.jst.go.jp

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